Cas no 616-14-8 (1-Iodo-2-methylbutane)

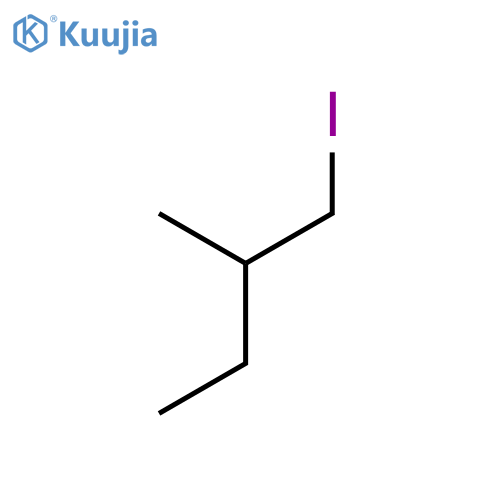

1-Iodo-2-methylbutane structure

商品名:1-Iodo-2-methylbutane

1-Iodo-2-methylbutane 化学的及び物理的性質

名前と識別子

-

- 1-iodo-2-methylbutane

- NSC293

- 2-Iodo-5-nitrotoluene

- 2-Me-4-NO2-C6H4I

- ACMC-1AMRP

- AC1Q4PHP

- 591033_ALDRICH

- 4-iodo-3-methylnitrobenzene

- AC1L2WXG

- 2-methylbutyl iodide

- 4-nitro-2-methyl-1-iodobenzene

- 5-nitro-2-iodotoluene

- 2-methyl-4-nitroiodobenzene

- 1-iodo-2-methyl-butane

- iodo-2-methylbutane

- SureCN527700

- (S)-2-methylbutyliodide

- (S)-1-iodo-2-methyl butane

- 1-Iodo-2-methylbutane (stabilized with Copper chip)

- RHBHXHXNWHTGSO-UHFFFAOYSA-N

- (S)-(+)-1-Iodo-2-methylbutane

- Butane, 1-iodo-2-methyl-

- Butane, 1-iodo, 2-methyl-

- RHBHXHXNWHTGSO-UHFFFAOYSA-

- Butane, 1-iodo-2-methyl-, (S)-

- NE11846

- I0530

- 1-Iodo-2-methylbutane(stabilizedwithCopperchip)

- InChI=1/C5H11I/c1-3-5(2)4-6/h5H,3-4H2,1-2H3

- SCHEMBL85512

- AKOS009156708

- SB45065

- DTXSID60951928

- D80608

- EN300-127740

- CS-0152624

- 616-14-8

- MFCD01321177

- DTXCID301380032

- 1-Iodo-2-methylbutane

-

- MDL: MFCD01321177

- インチ: 1S/C5H11I/c1-3-5(2)4-6/h5H,3-4H2,1-2H3

- InChIKey: RHBHXHXNWHTGSO-UHFFFAOYSA-N

- ほほえんだ: IC([H])([H])C([H])(C([H])([H])[H])C([H])([H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 197.991

- どういたいしつりょう: 197.991

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 6

- 回転可能化学結合数: 2

- 複雑さ: 27.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 3.4

じっけんとくせい

- 密度みつど: 1,53 g/cm3

- ゆうかいてん: No data available

- ふってん: 148°C

- フラッシュポイント: 42°C

- 屈折率: 1.4940-1.4980

- じょうきあつ: 5.8±0.3 mmHg at 25°C

1-Iodo-2-methylbutane セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:に警告

- 危害声明: H226-H315-H319

- 警告文: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501

- 危険物輸送番号:UN 1993

- 危険カテゴリコード: 10

- セキュリティの説明: 16

- 危険レベル:3

- リスク用語:10

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

- 包装グループ:III

1-Iodo-2-methylbutane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | I737160-50mg |

1-Iodo-2-Methylbutane |

616-14-8 | 50mg |

$ 65.00 | 2022-06-02 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I157547-25G |

1-Iodo-2-methylbutane |

616-14-8 | 95% | 25g |

¥2119.90 | 2023-09-02 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I157547-1g |

1-Iodo-2-methylbutane |

616-14-8 | 95% | 1g |

¥148.90 | 2023-09-02 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I157547-250mg |

1-Iodo-2-methylbutane |

616-14-8 | 95% | 250mg |

¥69.90 | 2023-09-02 | |

| Enamine | EN300-127740-50mg |

1-iodo-2-methylbutane |

616-14-8 | 95.0% | 50mg |

$19.0 | 2023-10-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1223264-1g |

1-Iodo-2-methylbutane |

616-14-8 | 97% | 1g |

¥208.00 | 2024-05-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1223264-10g |

1-Iodo-2-methylbutane |

616-14-8 | 97% | 10g |

¥1407.00 | 2024-05-06 | |

| 1PlusChem | 1P00E9YB-250mg |

1-IODO-2-METHYLBUTANE |

616-14-8 | 95% (stabilized with Copper chip) | 250mg |

$12.00 | 2024-04-22 | |

| Ambeed | A752179-5g |

1-Iodo-2-methylbutane |

616-14-8 | 95% (stabilized with Copper chip) | 5g |

$82.0 | 2025-03-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1223264-250mg |

1-Iodo-2-methylbutane |

616-14-8 | 97% | 250mg |

¥84.00 | 2024-05-06 |

1-Iodo-2-methylbutane 関連文献

-

Stuart W. Crane,Jason W. L. Lee,Michael N. R. Ashfold,Daniel Rolles Phys. Chem. Chem. Phys. 2023 25 16672

-

2. The synthesis of [Ru5C(CO)15] by the carbonylation of [Ru6C(CO)17] and the reactions of the pentanuclear cluster with a variety of small molecules: the X-ray structure analyses of [Ru5C(CO)15], [Ru5C(CO)15(MeCN)], [Ru5C(CO)14(PPh3)], [Ru5C(CO)13(PPh3)2], and [Ru5(μ-H)2C(CO)12{Ph2P(CH2)2PPh2}]Brian F. G. Johnson,Jack Lewis,J. Nicola Nicholls,José Puga,Paul R. Raithby,Maria J. Rosales,Mary McPartlin,William Clegg J. Chem. Soc. Dalton Trans. 1983 277

-

3. Molecular first hyperpolarizabilities of a new class of asymmetric squaraine dyesChin-Ti Chen,Seth R. Marder,Lap-Tak Cheng J. Chem. Soc. Chem. Commun. 1994 259

-

Wen-Liang Tsai,Hwei-Long Kuo,Shu-Hui Yang J. Mater. Chem. 1995 5 683

-

5. Synthesis, separation and absolute configuration assignment to enantiomers of 1,3-benzodithiole 1-oxide and 2-alkyl-1,3-benzodithiole 1-oxidesDerek R. Boyd,Narain D. Sharma,James H. Gorman,Robert Dunlop,John F. Malone,R. Austin S. McMordie,Alex F. Drake J. Chem. Soc. Perkin Trans. 1 1992 1105

616-14-8 (1-Iodo-2-methylbutane) 関連製品

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:616-14-8)1-Iodo-2-methylbutane

清らかである:99%

はかる:25g

価格 ($):360.0